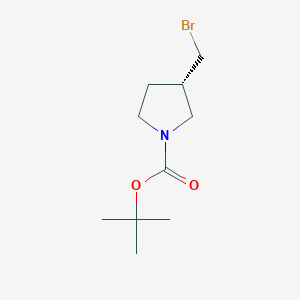

(S)-1-Boc-3-(Bromomethyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3S)-3-(bromomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNGQGISAMHLST-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679930 | |

| Record name | tert-Butyl (3S)-3-(bromomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067230-64-1 | |

| Record name | tert-Butyl (3S)-3-(bromomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (S)-1-Boc-3-(Bromomethyl)pyrrolidine

Introduction

(S)-1-Boc-3-(Bromomethyl)pyrrolidine is a valuable chiral building block in modern medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure found in numerous natural products and FDA-approved drugs.[1][2] The specific stereochemistry at the C3 position, combined with the reactive bromomethyl handle, makes this compound a critical intermediate for introducing a chiral pyrrolidine motif into complex target molecules, particularly in the development of novel therapeutics.[3] This guide provides a comprehensive overview of a reliable synthetic route to this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and rigorous characterization methods to ensure product identity and purity.

Retrosynthetic Analysis and Strategy

The most direct and reliable synthetic approach to this compound commences from the commercially available and enantiomerically pure precursor, (S)-1-Boc-3-(hydroxymethyl)pyrrolidine. This strategy hinges on a single, high-yielding transformation: the substitution of the primary hydroxyl group with a bromine atom. This targeted conversion minimizes step count and preserves the critical stereocenter.

The key transformation is the bromination of the primary alcohol. Several reagents can effect this, but the Appel reaction, utilizing triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄), is particularly well-suited.[4][5] This method is known for its mild reaction conditions, which are crucial for preventing side reactions such as racemization or rearrangement, and for its compatibility with the acid-sensitive Boc protecting group.

Synthetic Workflow and Mechanism

The overall synthetic process involves the conversion of the starting alcohol to the desired bromide, followed by purification and comprehensive characterization.

References

- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 2. enamine.net [enamine.net]

- 3. chemimpex.com [chemimpex.com]

- 4. 1067230-64-1 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 5. 1-Boc-3-(hydroxymethyl)pyrrolidine | Pyrrolidines | Ambeed.com [ambeed.com]

An In-depth Technical Guide to the Synthesis, Properties, and Potential Applications of 1-(4-(1-(4-chlorophenyl)-1H-pyrazol-4-yl)piperazin-1-yl)ethan-1-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 1-(4-(1-(4-chlorophenyl)-1H-pyrazol-4-yl)piperazin-1-yl)ethan-1-one is not extensively documented in publicly available scientific literature. Therefore, this guide has been constructed by synthesizing information on analogous structures and established synthetic methodologies for pyrazole and piperazine derivatives. The proposed synthesis, properties, and biological activities are based on established principles of medicinal chemistry and are intended to serve as a foundational resource for further research and development.

Introduction: The Pyrazolylpiperazine Scaffold - A Privileged Pharmacophore

The convergence of a pyrazole nucleus and a piperazine ring within a single molecular entity creates a "privileged scaffold" of significant interest in modern medicinal chemistry. Both heterocyclic systems are independently recognized for their broad and potent pharmacological activities. Pyrazole derivatives are integral components of numerous approved drugs, exhibiting anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties. Similarly, the N-arylpiperazine moiety is a cornerstone of many central nervous system (CNS) active agents, demonstrating high affinity for a variety of neurotransmitter receptors.

The combination of these two pharmacophores into a single molecule, such as the subject of this guide, offers the potential for synergistic or novel biological effects. This guide provides a comprehensive overview of the predicted properties, a plausible synthetic route, and the potential therapeutic applications of 1-(4-(1-(4-chlorophenyl)-1H-pyrazol-4-yl)piperazin-1-yl)ethan-1-one, based on the rich chemistry and pharmacology of its constituent parts.

Molecular Structure and Physicochemical Properties

The core structure of the target molecule consists of a 1-(4-chlorophenyl)-1H-pyrazole moiety linked at the 4-position to a piperazine ring, which is in turn N-acetylated.

Figure 1: 2D structure of 1-(4-(1-(4-chlorophenyl)-1H-pyrazol-4-yl)piperazin-1-yl)ethan-1-one.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₉H₂₁ClN₄O |

| Molecular Weight | 368.85 g/mol |

| LogP | ~3.5 |

| pKa (most basic) | ~7.5 (piperazine nitrogen) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

Note: These values are estimations based on the chemical structure and may vary from experimental values.

Proposed Synthetic Pathway

A plausible synthetic route to the target molecule involves a multi-step process, beginning with the synthesis of the core pyrazole structure, followed by the introduction of the piperazine moiety and concluding with acetylation.

Figure 2: Proposed synthetic workflow for the target molecule.

Experimental Protocols

Step 1: Synthesis of 1-(4-Chlorophenyl)-1H-pyrazole

This step involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl equivalent, a classic method for pyrazole synthesis.

-

To a solution of 4-chlorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add 1,1,3,3-tetramethoxypropane (1.1 eq).

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4-Bromo-1-(4-chlorophenyl)-1H-pyrazole

Electrophilic halogenation at the C4 position of the pyrazole ring is a common transformation.

-

Dissolve 1-(4-chlorophenyl)-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.

-

Allow the reaction to stir at room temperature for 2-4 hours.

-

Wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be used in the next step without further purification or can be purified by recrystallization.

Step 3: Synthesis of 1-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)piperazine

The coupling of the brominated pyrazole with piperazine can be achieved via a Buchwald-Hartwig amination reaction.

-

To a flame-dried Schlenk flask, add 4-bromo-1-(4-chlorophenyl)-1H-pyrazole (1.0 eq), piperazine (1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%).

-

Add a base such as sodium tert-butoxide (2.0 eq) and a dry solvent like toluene or dioxane.

-

Degas the mixture and then heat under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.

-

After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Step 4: Synthesis of 1-(4-(1-(4-chlorophenyl)-1H-pyrazol-4-yl)piperazin-1-yl)ethan-1-one

The final step is a standard N-acetylation of the piperazine ring.

-

Dissolve 1-(1-(4-chlorophenyl)-1H-pyrazol-4-yl)piperazine (1.0 eq) in a solvent like dichloromethane.

-

Add a base such as triethylamine (1.5 eq).

-

Cool the mixture to 0 °C and add acetyl chloride (1.1 eq) dropwise.

-

Stir the reaction at room temperature for 1-2 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.

Potential Pharmacological Profile and Mechanism of Action

Given the structural motifs present, the target molecule is likely to exhibit activity towards CNS receptors. Arylpiperazines are well-known ligands for serotonin (5-HT) and dopamine receptors. The specific substitution pattern on the pyrazole and phenyl rings will modulate the affinity and selectivity for these receptors.

Figure 3: A potential G-protein coupled receptor signaling pathway that could be modulated by the target molecule.

The pyrazole moiety can act as a bioisostere for other aromatic rings, influencing the molecule's pharmacokinetic and pharmacodynamic properties. For instance, it may enhance metabolic stability or improve binding affinity to the target protein. The 4-chlorophenyl substituent is a common feature in many CNS drugs and can contribute to binding through hydrophobic and halogen-bonding interactions.

Conclusion and Future Directions

The 1-(4-(1-(4-chlorophenyl)-1H-pyrazol-4-yl)piperazin-1-yl)ethan-1-one molecule represents a promising scaffold for the development of novel therapeutic agents, particularly for CNS disorders. The synthetic route outlined in this guide provides a viable pathway for its preparation, allowing for further investigation of its biological properties.

Future research should focus on:

-

Synthesis and Characterization: The synthesis of the title compound and its analogs to confirm the proposed structure and to generate a library of related molecules for structure-activity relationship (SAR) studies.

-

In Vitro Pharmacological Profiling: Screening against a panel of CNS receptors, including serotonin, dopamine, and other relevant targets, to determine its binding affinity and functional activity.

-

In Vivo Studies: Evaluation in animal models of CNS disorders to assess its therapeutic potential and pharmacokinetic properties.

By systematically exploring the chemistry and biology of this and related pyrazolylpiperazine derivatives, new and effective treatments for a range of diseases may be discovered.

Spectroscopic and Synthetic Profile of (S)-1-Boc-3-(Bromomethyl)pyrrolidine: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic and synthetic data for (S)-1-Boc-3-(bromomethyl)pyrrolidine, a chiral building block crucial in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the characterization and application of this versatile intermediate.

Introduction: The Significance of a Chiral Pyrrolidine Intermediate

This compound, with the CAS Number 1067230-64-1, is a key synthetic intermediate whose stereochemistry is vital for the biological activity of numerous pharmaceutical compounds.[1] The pyrrolidine ring is a prevalent motif in a wide range of biologically active molecules and natural products. The presence of the bromomethyl group provides a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functionalities, while the tert-butoxycarbonyl (Boc) protecting group offers stability and is readily removed under mild acidic conditions. This combination of features makes it an invaluable tool in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.[2][3]

Molecular Structure and Physicochemical Properties

The structural integrity and key physicochemical properties of this compound are fundamental to its application in synthesis.

Molecular Structure:

Caption: 2D structure of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈BrNO₂ | [1] |

| Molecular Weight | 264.16 g/mol | [1] |

| CAS Number | 1067230-64-1 | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 300.1 ± 15.0 °C (Predicted) | [4] |

| Density | 1.312 ± 0.06 g/cm³ (Predicted) | [4] |

Synthesis Protocol: An Established and Reliable Method

The synthesis of this compound is typically achieved from the commercially available (S)-1-Boc-3-hydroxymethylpyrrolidine. The following protocol is a robust and commonly employed method.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve (S)-1-Boc-3-hydroxymethylpyrrolidine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.

-

Reagent Addition: To the cooled solution, add carbon tetrabromide (CBr₄, 1.5 eq) followed by the portion-wise addition of triphenylphosphine (PPh₃, 1.5 eq). Note: The addition of PPh₃ can be exothermic, so slow addition is recommended to maintain the temperature at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a colorless to light yellow oil.

Spectroscopic Data and Interpretation

A thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment of the molecule. The spectrum of this compound in CDCl₃ shows characteristic signals that confirm its structure.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 3.59 | dd | 10.86, 7.34 | 1H | Pyrrolidine Ring Proton |

| 3.49 | ddd | 11.15, 8.22, 4.11 | 1H | Pyrrolidine Ring Proton |

| 3.40 | m | - | 1H | Pyrrolidine Ring Proton |

| 3.30 | m | - | 2H | -CH₂Br |

| 2.50 | m | - | 1H | Pyrrolidine Ring Proton |

| 2.10 | m | - | 1H | Pyrrolidine Ring Proton |

| 1.80 | m | - | 1H | Pyrrolidine Ring Proton |

| 1.46 | s | - | 9H | -C(CH₃)₃ (Boc) |

Data is consistent with the spectrum provided by Ambeed for CAS 1067230-64-1.[1]

Interpretation: The singlet at 1.46 ppm integrating to 9 protons is characteristic of the tert-butyl group of the Boc protecting group. The multiplets and coupled signals between 1.80 and 3.59 ppm correspond to the protons of the pyrrolidine ring and the bromomethyl group. The downfield shift of the protons on the carbon bearing the bromine atom (around 3.30 ppm) is due to the deshielding effect of the electronegative bromine atom.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Based on data from structurally similar N-Boc protected pyrrolidine derivatives, the following chemical shifts are expected.

| Chemical Shift (δ, ppm) | Assignment |

| ~154.7 | C=O (Boc) |

| ~79.5 | -C (CH₃)₃ (Boc) |

| ~53-55 | Pyrrolidine Ring Carbon |

| ~46-48 | Pyrrolidine Ring Carbon |

| ~38-40 | Pyrrolidine Ring Carbon |

| ~35-37 | -C H₂Br |

| ~28.5 | -C(C H₃)₃ (Boc) |

Assignments are based on analogous compounds reported in the literature.

Interpretation: The carbonyl carbon of the Boc group is expected to appear around 154.7 ppm. The quaternary carbon and the methyl carbons of the Boc group are anticipated at approximately 79.5 ppm and 28.5 ppm, respectively. The carbons of the pyrrolidine ring and the bromomethyl group will appear in the aliphatic region, with the carbon attached to the bromine atom being the most downfield of this group due to the halogen's electron-withdrawing nature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show the following characteristic absorption bands.

| Wavenumber (cm⁻¹) | Assignment |

| ~2975 | C-H stretch (alkane) |

| ~1695 | C=O stretch (carbamate) |

| ~1400 | C-H bend (alkane) |

| ~1160 | C-O stretch (carbamate) |

| ~650 | C-Br stretch |

Assignments are based on typical values for these functional groups and data from similar compounds.

Interpretation: The most prominent peak will be the strong C=O stretch of the carbamate group, typically observed around 1695 cm⁻¹. The C-H stretching of the alkyl groups will be visible around 2975 cm⁻¹. The C-Br stretch is expected in the fingerprint region, around 650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, electrospray ionization (ESI) in positive ion mode is expected to show the protonated molecule.

| m/z | Assignment |

| 264.06 | [M+H]⁺ |

| 266.06 | [M+H]⁺ (³¹Br isotope) |

The presence of bromine will result in a characteristic M+2 peak with nearly equal intensity.

Interpretation: The mass spectrum should display a pair of peaks at m/z 264 and 266, corresponding to the protonated molecule containing the ⁷⁹Br and ⁸¹Br isotopes, respectively. The near 1:1 ratio of these peaks is a definitive indicator of the presence of a single bromine atom in the molecule.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and spectroscopic characterization of this compound. The detailed protocols and interpreted spectral data serve as a valuable resource for scientists engaged in the synthesis of complex, biologically active molecules. Adherence to these characterization methods will ensure the quality and identity of this crucial chiral building block, facilitating its successful application in drug discovery and development.

References

- 1. 1067230-64-1 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 2. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]

- 3. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate CAS#: 305329-97-9 [m.chemicalbook.com]

A Senior Application Scientist's Guide to (S)-1-Boc-3-(Bromomethyl)pyrrolidine: From Sourcing to Synthesis and Application

Introduction: The Strategic Importance of a Chiral Building Block

In the landscape of modern drug discovery and development, the strategic selection of chiral building blocks is a critical determinant of success. These stereochemically defined molecules serve as foundational scaffolds for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). Among these, (S)-1-Boc-3-(Bromomethyl)pyrrolidine has emerged as a versatile and highly valuable intermediate. Its unique structural features—a protected pyrrolidine ring, a defined stereocenter, and a reactive bromomethyl group—make it an ideal synthon for introducing the pyrrolidine moiety into a wide range of molecular architectures. This guide provides an in-depth technical overview of this compound, covering its commercial availability, synthesis, quality control, and applications, tailored for researchers, scientists, and drug development professionals.

Commercial Availability and Strategic Sourcing

The reliable procurement of high-quality starting materials is the bedrock of any successful synthetic campaign. This compound is commercially available from a number of reputable suppliers specializing in chiral building blocks and research chemicals. When selecting a supplier, it is crucial to consider not only the price but also the purity, available analytical data, and lot-to-lot consistency.

| Supplier | Typical Purity | Form | CAS Number | Notes |

| Ambeed | ≥97% (HPLC) | Liquid/Solid | 1067230-64-1 | Often provides comprehensive analytical data (NMR, HPLC, LC-MS) with the product.[1] |

| Parchem | Varies | Inquire | 1067230-64-1 | A supplier of a wide range of specialty chemicals.[2] |

| Sigma-Aldrich (Merck) | ≥96% | Solid | 939793-16-5 (racemic) | Note that the readily available product may be the racemate; the specific (S)-enantiomer should be confirmed. |

| Fisher Scientific | 95% | - | - | Offers related compounds such as (S)-(+)-1-Boc-3-bromopyrrolidine.[3] |

| Chem-Impex | ≥99% (HPLC) | Yellow Oil | 199175-10-5 (related amine) | A supplier of the related (S)-1-Boc-3-(aminomethyl)pyrrolidine, which can be a synthetic precursor or alternative.[4] |

Expert Insight: When sourcing this intermediate for GMP or late-stage development projects, it is imperative to engage with suppliers who can provide detailed Certificates of Analysis (CoA), demonstrate process control, and offer transparency in their supply chain. For early-stage research, a supplier providing comprehensive analytical data is highly advantageous for experimental reproducibility.

Chemical Synthesis: A Practical Approach

The most common and efficient laboratory-scale synthesis of this compound involves the bromination of the corresponding alcohol, (S)-1-Boc-3-(hydroxymethyl)pyrrolidine. The Appel reaction is a widely employed and reliable method for this transformation.

The Appel Reaction: Mechanism and Rationale

The Appel reaction provides a mild and effective means of converting a primary alcohol to the corresponding alkyl bromide using a combination of triphenylphosphine (PPh₃) and a carbon tetrahalide, typically carbon tetrabromide (CBr₄).

Caption: Mechanism of the Appel Reaction for the synthesis of this compound.

Causality in Experimental Choices: The choice of the Appel reaction is dictated by its mild reaction conditions, which are compatible with the acid-labile Boc protecting group. The reaction proceeds with inversion of configuration at the carbon center if it were chiral, though in this case, the reaction is at a primary alcohol. The use of a non-polar solvent like dichloromethane is ideal for solubilizing the reactants and facilitating the reaction.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[1]

Materials:

-

(S)-N-Boc-3-(hydroxymethyl)pyrrolidine

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen or Argon gas

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve (S)-N-Boc-3-(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C using an ice bath.

-

To the cooled solution, add triphenylphosphine (1.1 eq) and carbon tetrabromide (1.1 eq) portion-wise, ensuring the temperature remains at 0°C.

-

Stir the reaction mixture at 0°C for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with 100% DCM or a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the desired product and remove the eluent under reduced pressure to yield this compound as a colorless to pale yellow oil or solid. A typical yield for this reaction is around 66%.[1]

Alternative Synthetic Routes

While the Appel reaction is common, other methods for converting alcohols to bromides can be considered, such as using phosphorus tribromide (PBr₃). However, the Appel reaction is often preferred for its milder conditions and fewer side products. For large-scale synthesis, process optimization would be necessary to manage the cost and disposal of triphenylphosphine oxide.

Application in Drug Discovery: A Key Building Block for Neurological and Other Therapeutic Agents

The pyrrolidine scaffold is a prevalent motif in numerous FDA-approved drugs due to its favorable physicochemical properties, including improved solubility and metabolic stability.[5] this compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[6]

Illustrative Synthesis: A Vildagliptin Analogue

Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. While the direct synthesis of Vildagliptin utilizes a different pyrrolidine starting material, we can illustrate the utility of the related (S)-1-Boc-3-(aminomethyl)pyrrolidine (which can be synthesized from our title compound) in the synthesis of a Vildagliptin analogue.

Caption: Synthetic scheme for a Vildagliptin analogue utilizing a derivative of this compound.

Synthetic Rationale: The bromomethyl group of this compound is a versatile handle for nucleophilic substitution. It can be readily converted to an aminomethyl group via reaction with sodium azide followed by reduction. This resulting amine is a key intermediate for the synthesis of various drug candidates. The subsequent acylation with chloroacetyl chloride and coupling with 3-amino-1-adamantanol would yield a Vildagliptin analogue. This example highlights the strategic importance of our title compound as a precursor to other valuable building blocks.

Quality Control and Analytical Methods: Ensuring Purity and Stereochemical Integrity

For any chiral intermediate intended for use in pharmaceutical development, rigorous quality control is non-negotiable. The primary analytical techniques for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any impurities.

Typical ¹H NMR Data (in CDCl₃):

-

~3.6 ppm (m, 1H): Proton on the carbon bearing the bromine.

-

~3.5 ppm (m, 1H): Proton on the carbon bearing the bromine.

-

~3.4 ppm (m, 2H): Protons on the pyrrolidine ring adjacent to the nitrogen.

-

~2.0-2.2 ppm (m, 2H): Protons on the pyrrolidine ring.

-

~1.45 ppm (s, 9H): Protons of the Boc protecting group.

Expert Insight: The presence of triphenylphosphine oxide as an impurity from the Appel reaction can be readily detected in the ¹H NMR spectrum by its characteristic aromatic signals.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining chemical purity and, crucially, enantiomeric purity (enantiomeric excess, ee).

Chemical Purity (Reversed-Phase HPLC):

-

Column: C18

-

Mobile Phase: Gradient of acetonitrile in water (with 0.1% trifluoroacetic acid or formic acid).

-

Detection: UV at ~210 nm.

-

Acceptance Criteria: Typically >97% purity for research-grade material.

Enantiomeric Purity (Chiral HPLC):

-

Column: A chiral stationary phase (e.g., Chiralcel OD-H).

-

Mobile Phase: A non-polar eluent such as a mixture of hexane and isopropanol.

-

Detection: UV at ~210 nm.

-

Acceptance Criteria: Enantiomeric excess should be >98% for most applications in chiral synthesis.

Protocol: Chiral HPLC for Enantiomeric Purity

This is a general protocol that should be optimized for the specific instrument and column.

-

Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

-

Instrumentation: Use an HPLC system equipped with a UV detector and a chiral column.

-

Chromatographic Conditions:

-

Mobile Phase: Hexane:Isopropanol (e.g., 98:2 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 210 nm.

-

-

Analysis: Inject the sample and record the chromatogram. The two enantiomers should be resolved into distinct peaks. Calculate the enantiomeric excess using the peak areas.

Caption: A typical quality control workflow for this compound.

Conclusion: A Versatile Tool for the Modern Medicinal Chemist

This compound is a testament to the power of chiral building blocks in accelerating drug discovery. Its well-defined stereochemistry and versatile reactivity make it an indispensable tool for medicinal chemists. A thorough understanding of its sourcing, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective and reliable application in the development of novel therapeutics. By adhering to the principles of scientific integrity and rigorous quality control, researchers can confidently employ this valuable intermediate to construct the next generation of life-changing medicines.

References

Introduction: The Strategic Importance of Chiral Pyrrolidines in Medicinal Chemistry

An In-Depth Technical Guide to (S)-1-Boc-3-(Bromomethyl)pyrrolidine: Synthesis, Application, and Handling for Advanced Drug Discovery

The pyrrolidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous FDA-approved pharmaceuticals.[1][2] Its prevalence stems from its unique three-dimensional structure, which allows for a comprehensive exploration of pharmacophore space, a critical factor in achieving target selectivity and desired biological activity.[3] As a saturated heterocycle, it introduces sp3-hybridized carbons that reduce the planarity of a molecule, often leading to improved physicochemical properties and better clinical outcomes.[2]

This compound emerges as a particularly valuable chiral building block for medicinal chemists and drug development professionals. This guide provides an in-depth analysis of this reagent, focusing on its synthesis, chemical properties, strategic applications, and essential handling protocols. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and a reactive bromomethyl functional group at the stereogenic C3 position makes it a versatile intermediate for introducing the (S)-pyrrolidinyl motif into complex molecular architectures.[4][5] Understanding the nuances of its chemistry is paramount for leveraging its full potential in the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

A precise understanding of a reagent's properties is the foundation of its effective application. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈BrNO₂ | [5][6][7][8] |

| Molecular Weight | 264.16 g/mol | [5][7][8][9] |

| CAS Number | 1067230-64-1 | [6][7][9] |

| Appearance | Liquid / Oil | [4][5] |

| Boiling Point | ~300.1 °C (Predicted) | [8] |

| Density | ~1.312 g/cm³ (Predicted) | [8] |

| Synonyms | (S)-tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate | [7][8] |

Note: Physical properties such as boiling point and density are often predicted for specialized reagents and should be treated as estimates.

Synthesis Protocol: From Chiral Alcohol to Reactive Intermediate

The most common and efficient laboratory-scale synthesis of this compound involves the bromination of its precursor, (S)-1-Boc-3-(hydroxymethyl)pyrrolidine. The Appel reaction is the archetypal method for this transformation, utilizing triphenylphosphine (PPh₃) and a carbon tetrahalide, in this case, carbon tetrabromide (CBr₄).

Experimental Protocol: Appel Reaction for Bromination

Objective: To convert the primary alcohol of (S)-1-Boc-3-(hydroxymethyl)pyrrolidine into a bromide.

Materials:

-

(S)-1-Boc-3-(hydroxymethyl)pyrrolidine

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Anhydrous Dichloromethane (DCM)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

-

Magnetic stirrer and ice bath

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere, dissolve (S)-1-Boc-3-(hydroxymethyl)pyrrolidine (1 equivalent) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

To the stirred solution, add triphenylphosphine (1.1 equivalents) followed by the portion-wise addition of carbon tetrabromide (1.1 equivalents).[7] The portion-wise addition is crucial to control the exothermic reaction.

-

Maintain the reaction at 0°C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5 hours.[7]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM.

-

Purify the resulting crude residue by flash column chromatography on silica gel (eluent: 100% DCM or a hexane/ethyl acetate gradient) to isolate the pure this compound.[7]

Causality and Mechanistic Insight

The choice of the Appel reaction is deliberate. It proceeds under mild, neutral conditions, which is essential to prevent the acid-labile Boc protecting group from being cleaved.

Mechanism Explained:

-

Phosphonium Salt Formation: Triphenylphosphine, a strong nucleophile, attacks a bromine atom on CBr₄, displacing the tribromomethanide anion (⁻CBr₃) to form a phosphonium salt, [Ph₃P-Br]⁺.

-

Alkoxyphosphonium Formation: The oxygen of the alcohol attacks the electrophilic phosphorus atom of the [Ph₃P-Br]⁺ salt. This step forms an alkoxyphosphonium intermediate.

-

SN2 Substitution: The bromide ion (Br⁻), now acting as a nucleophile, performs a backside attack on the carbon atom bearing the oxygen. This is a classic Sₙ2 reaction, which results in the inversion of stereochemistry if the carbon were a chiral center. Here, it occurs at the methylene (-CH₂-) carbon. Triphenylphosphine oxide (Ph₃PO) is released as a stable byproduct.

The high stability of the P=O double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound is a quintessential building block whose utility is defined by the reactivity of its bromomethyl group. This electrophilic center is highly susceptible to nucleophilic substitution, allowing for the covalent attachment of the chiral pyrrolidine scaffold to a wide array of molecular fragments.

This versatility is foundational in drug development for several reasons:

-

Scaffold Hopping & Analogue Synthesis: It allows researchers to systematically modify lead compounds by introducing the pyrrolidine ring, exploring new chemical space to improve potency, selectivity, or pharmacokinetic profiles.[2]

-

Introduction of Chirality: The defined (S)-stereochemistry is transferred to the new molecule, which is crucial as the biological activity of enantiomers can differ dramatically.

-

Peptide Mimetics: The pyrrolidine structure can serve as a constrained proline analogue in peptidomimetics, enhancing stability against enzymatic degradation.[4]

Caption: General reaction scheme illustrating the synthetic utility of the title compound.

Safety, Handling, and Storage

As a reactive alkyl halide, this compound requires careful handling to ensure personnel safety and maintain chemical integrity.

Hazard Profile and Personal Protective Equipment (PPE)

The compound is classified with several hazards that necessitate stringent safety protocols.

| Hazard Statement | Code | Description | Recommended PPE |

| Harmful if swallowed | H302 | Ingestion may cause harm. | Lab coat, Nitrile gloves |

| Causes skin irritation | H315 | May cause redness and pain on skin contact. | Lab coat, Nitrile gloves |

| Causes serious eye irritation | H319 | Contact can cause significant eye damage. | Safety goggles/face shield |

| May cause respiratory irritation | H335 | Inhalation of vapors may irritate the respiratory tract. | Fume hood, Respirator (if needed) |

Source: GHS information compiled from supplier data.[7]

Handling Protocol:

-

Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.

-

Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and tightly sealed safety goggles.[10][11]

-

Avoid all contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10][12][13]

-

Ensure all equipment is properly grounded to prevent static discharge, which could be an ignition source.[13]

-

Have an emergency eyewash station and safety shower readily accessible.[12]

Storage and Stability

Proper storage is critical for preventing degradation and ensuring the reagent's reactivity for synthetic applications.

-

Temperature: Store in a tightly-closed container in a cool, dry, and well-ventilated area, ideally refrigerated at 2-8°C.[4][5][12]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can degrade the compound or cleave the Boc-protecting group.

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential reactions with atmospheric moisture.

Conclusion

This compound is more than a mere chemical; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined stereochemistry, orthogonal protecting group, and reactive handle provide a reliable and versatile route to novel, chiral molecules. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively and safely incorporate this valuable building block into drug discovery programs, accelerating the development of the next generation of therapeutics.

References

- 1. enamine.net [enamine.net]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. parchem.com [parchem.com]

- 7. 1067230-64-1 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 8. 305329-97-9 CAS MSDS (tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound - [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. echemi.com [echemi.com]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

Chiral purity and enantiomeric excess of (S)-1-Boc-3-(Bromomethyl)pyrrolidine

An In-Depth Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-1-Boc-3-(Bromomethyl)pyrrolidine

Authored by: A Senior Application Scientist

Foreword: The Imperative of Chirality in Modern Drug Discovery

In the landscape of pharmaceutical development, chirality is a fundamental concept that dictates the interaction of a drug molecule with its biological target.[1][2][3] Chiral molecules exist as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles within the chiral environment of the human body.[2][3][4] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical importance of controlling stereochemistry.[1] Consequently, regulatory bodies like the U.S. FDA and the European Medicines Agency (EMA) have implemented stringent guidelines, making the determination and control of enantiomeric purity a non-negotiable aspect of drug design and manufacturing.[1][4]

This compound stands as a vital chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The pyrrolidine moiety is a common scaffold in many FDA-approved drugs, and the specific (S)-configuration at the C3 position is often essential for achieving the desired biological activity.[5] This guide provides a comprehensive technical overview of the methods and principles for ensuring the chiral purity and determining the enantiomeric excess (ee) of this crucial synthetic intermediate.

Synthetic Origin and Preservation of Stereochemical Integrity

The reliable synthesis of this compound with high enantiomeric purity hinges on starting from a material where the desired stereochemistry is already established—a strategy known as a "chiral pool" synthesis. A common and effective route begins with (S)-N-Boc-3-(hydroxymethyl)pyrrolidine.

The conversion of the hydroxyl group to a bromomethyl group is typically achieved using a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in an inert solvent like dichloromethane (DCM). This reaction proceeds via an Appel-type mechanism, which is known to occur with inversion of configuration at the stereocenter. However, since the reaction occurs at a primary carbon (the CH₂OH group) that is adjacent to the stereocenter, the stereochemical integrity of the C3 position of the pyrrolidine ring is preserved.

Caption: A common synthetic route preserving chirality.

Causality Behind Experimental Choices:

-

Low Temperature (0°C): The reaction is initiated at a low temperature to control the exothermic formation of the phosphonium salt intermediate, minimizing side reactions.

-

Inert Atmosphere: While not always strictly necessary for this specific transformation, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent potential oxidation of the phosphine reagent.[6]

Analytical Methodologies for Enantiomeric Excess Determination

The cornerstone of validating chiral purity is the use of analytical techniques capable of distinguishing between enantiomers.[7] For this compound, chromatographic methods are the industry standard, offering high accuracy and reliability.[7][8][9]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most prevalent and powerful technique for the direct separation and quantification of enantiomers.[7][10][11] The separation is accomplished by using a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer, leading to different retention times.[9][12]

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Field-Proven Experimental Protocol: Chiral HPLC

While a specific application note for this compound is not readily published, a robust method can be developed based on protocols for structurally similar chiral pyrrolidine derivatives.[13][14] The following protocol is a validated starting point.

1. System and Reagents:

-

HPLC System: A standard HPLC system equipped with a UV detector.[13]

-

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based CSP. These are widely effective for a broad range of chiral compounds.[12][13]

-

Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is a common choice for normal-phase chiral separations. A typical starting ratio is 90:10 (v/v) n-hexane:IPA.[11] For basic compounds like pyrrolidines, the addition of a small amount of an amine modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1-0.2%) is often necessary to improve peak shape and prevent tailing.[12][13]

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

2. Chromatographic Conditions:

-

Column Temperature: 25 °C.[11][13] Maintaining a constant temperature is crucial for reproducible retention times.

-

Detection Wavelength: The Boc-protecting group has a chromophore suitable for UV detection. A wavelength of 210-220 nm is typically effective.

-

Injection Volume: 10 µL.

3. Self-Validating Procedure:

-

Step 1 (Racemic Standard): First, inject a sample of racemic 1-Boc-3-(bromomethyl)pyrrolidine. This is essential to determine the retention times of both the (S) and (R) enantiomers and to confirm that the method achieves baseline separation.

-

Step 2 (Sample Analysis): Inject the this compound sample to be tested.

-

Step 3 (Data Analysis): Integrate the peak areas for both enantiomers in the sample chromatogram.

4. Calculation of Enantiomeric Excess (ee): The enantiomeric excess is calculated using the following formula based on the integrated peak areas:

ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

Where:

-

Area_S is the peak area of the desired (S)-enantiomer.

-

Area_R is the peak area of the undesired (R)-enantiomer.

Chiral Gas Chromatography (GC)

Chiral GC is another reliable method, particularly for volatile and thermally stable compounds.[7][9] While direct analysis on a chiral GC column is possible, derivatization is sometimes employed to enhance volatility or improve separation.[15] For instance, reacting the pyrrolidine with a chiral derivatizing agent can form diastereomers that may be separated on a standard achiral column.[15][16] However, the more direct approach uses a chiral stationary phase.

Field-Proven Experimental Protocol: Chiral GC

This protocol is adapted from methods used for similar N-Boc-pyrrolidine derivatives.[16]

1. System and Reagents:

-

GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Beta-DEX™ or Gamma-DEX™), is highly effective for separating chiral heterocycles.[16]

-

Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~1 mg/mL.

2. Chromatographic Conditions:

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program: An initial temperature of 100 °C held for 2 minutes, followed by a ramp of 5 °C/min to 200 °C, and held for 5 minutes. This program ensures the elution of the compound while providing sufficient resolution.[16]

3. Self-Validating Procedure & Calculation: The procedure mirrors that of HPLC: first, inject a racemic standard to identify the peaks for the (R) and (S) enantiomers. Then, inject the analytical sample. The enantiomeric excess is calculated using the same formula as for HPLC, substituting the GC peak areas.

NMR Spectroscopy for Enantiomeric Purity

While chromatography is used for precise quantification, NMR spectroscopy can also be a powerful tool for determining enantiomeric purity.[7] This method does not physically separate the enantiomers but rather makes them chemically non-equivalent in the NMR spectrum. This is achieved by adding a chiral auxiliary, such as a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA).[17][18]

The interaction between the chiral analyte and the chiral agent forms transient diastereomeric complexes (with a CSA) or stable diastereomers (with a CDA), which have distinct NMR spectra.[17][19] This results in the splitting of signals for the enantiomers, allowing their relative integration and the calculation of enantiomeric excess.[18]

Caption: Principle of ee determination by NMR using a CDA.

General Protocol: NMR with a Chiral Derivatizing Agent

1. Reagent Selection:

-

For a compound like this compound, which does not have a readily reactive functional group for derivatization (the amine is protected, and the bromide is a leaving group), this method is less direct. However, if analyzing a precursor like (S)-1-Boc-3-aminopyrrolidine, a CDA like (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) would be suitable. For the target compound itself, a Chiral Solvating Agent would be more appropriate.

2. Sample Preparation (using a CSA):

-

Step 1: Accurately weigh the this compound sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

-

Step 2: Acquire a standard ¹H NMR spectrum of the analyte alone.

-

Step 3: Add a molar equivalent of a suitable CSA (e.g., (R)-1,1'-Bi-2-naphthol (BINOL) or a derivative).

-

Step 4: Acquire another ¹H NMR spectrum. Look for splitting of a well-resolved proton signal (e.g., a proton on the pyrrolidine ring) into two distinct signals corresponding to the two diastereomeric solvated complexes.

3. Data Analysis:

-

Carefully integrate the separated signals. The ratio of the integrals corresponds directly to the ratio of the enantiomers. The enantiomeric excess can be calculated using the standard formula.

Data Summary and Quality Control

For drug development professionals, understanding the typical specifications of a starting material is crucial.

| Parameter | Typical Value | Analytical Method(s) |

| Enantiomeric Excess (ee) | ≥98% | Chiral HPLC, Chiral GC |

| Chemical Purity | ≥97% | GC, HPLC, NMR |

Note: These values are representative and may vary slightly between suppliers. Always refer to the certificate of analysis for a specific batch.

Conclusion

The chiral purity of this compound is not merely a quality metric; it is a critical attribute that directly impacts the stereochemical outcome of subsequent synthetic steps and, ultimately, the safety and efficacy of the final API.[20] A multi-faceted analytical approach, spearheaded by the precision of chiral HPLC and supported by chiral GC and NMR spectroscopy, provides a robust framework for the validation of its enantiomeric excess. By understanding the causality behind the synthetic and analytical methodologies, researchers and drug development professionals can confidently employ this vital building block in the creation of next-generation therapeutics.

References

- 1. pure-synth.com [pure-synth.com]

- 2. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples | MDPI [mdpi.com]

- 3. veranova.com [veranova.com]

- 4. researchgate.net [researchgate.net]

- 5. enamine.net [enamine.net]

- 6. 1067230-64-1 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 7. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 8. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]

- 9. Chiral analysis - Wikipedia [en.wikipedia.org]

- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. The barrier to enantiomerization of N-Boc-2-lithiopyrrolidine: the effect of chiral and achiral diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Chiral analysis by NMR spectroscopy [tesidottorato.depositolegale.it]

- 20. pharmaffiliates.com [pharmaffiliates.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of (S)-1-Boc-3-(bromomethyl)pyrrolidine in Nucleophilic Substitution Reactions

Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry. Its prevalence is underscored by its presence in over 20 FDA-approved drugs, where it often serves as a chiral scaffold to orient pharmacophoric elements in three-dimensional space.[1][2] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a more thorough exploration of drug-target binding pockets compared to flat, aromatic systems, a principle often referred to as "escaping flatland".[3]

(S)-1-Boc-3-(bromomethyl)pyrrolidine is a premier chiral building block that leverages these advantages. It provides a robust and stereochemically defined pyrrolidine core, functionalized with a primary alkyl bromide. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen is critical; it deactivates the ring's nitrogen atom, preventing self-reaction and directing reactivity towards the bromomethyl group.[4][5] This allows for the precise installation of a wide array of functional groups through nucleophilic substitution, making it an invaluable intermediate in the synthesis of complex, biologically active molecules.[6][]

This guide provides an in-depth exploration of the application of this compound in nucleophilic substitution reactions, detailing the underlying mechanistic principles, offering field-tested protocols, and explaining the causal reasoning behind experimental design choices.

Mechanistic Framework: The S(_N)2 Pathway

The reaction of this compound with a nucleophile is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction.[8][9] The electrophilic center is the sp³-hybridized carbon atom bonded to the bromine.

Key Mechanistic Features:

-

Concerted, Single-Step Process: The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[10] There are no intermediates.

-

Backside Attack: To minimize steric hindrance and electrostatic repulsion from the departing bromide ion, the nucleophile attacks the carbon atom from the side opposite to the carbon-bromine bond (a 180° trajectory).[10]

-

Stereochemistry: While the reaction center (the CH(_2)Br carbon) is not a stereocenter itself, the principles of S(_N)2 reactions, which lead to an inversion of configuration at a chiral reaction center, govern the transition state geometry.

-

Leaving Group: Bromide (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr) and is a stable, weakly basic ion.[9][10]

The general mechanism can be visualized as follows:

Caption: General S(_N)2 mechanism for nucleophilic attack.

Experimental Design: Factors Influencing Reactivity

The success of a nucleophilic substitution reaction with this compound hinges on the careful selection of several key parameters.

-

The Nucleophile: The reactivity of the nucleophile is paramount. Nucleophilicity generally increases with base strength but is also influenced by polarizability and steric factors.[8]

-

Anionic Nucleophiles (e.g., RO⁻, RS⁻, N₃⁻): These are typically stronger nucleophiles than their neutral counterparts.

-

Neutral Nucleophiles (e.g., RNH₂, RSH, R₃P): These are also effective. When using primary or secondary amines, a non-nucleophilic base is often added to neutralize the HBr formed during the reaction, preventing the formation of an unreactive ammonium salt.

-

-

The Solvent: The choice of solvent can dramatically affect the reaction rate.

-

Polar Aprotic Solvents (Recommended): Solvents like DMF (Dimethylformamide) , DMSO (Dimethyl sulfoxide) , and Acetonitrile (CH₃CN) are ideal for S(_N)2 reactions. They can solvate the counter-ion of the nucleophile (e.g., K⁺, Na⁺) but do not strongly solvate the nucleophile itself through hydrogen bonding. This leaves the nucleophile "naked" and highly reactive.[8]

-

Polar Protic Solvents (Avoid): Solvents like water, methanol, or ethanol will form a solvent cage around the nucleophile via hydrogen bonding, stabilizing it and decreasing its reactivity.

-

-

The Base: A base is often required to deprotonate the nucleophile (e.g., phenols, thiols, secondary amines) or to act as an acid scavenger.

-

Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH) are commonly used. Cs₂CO₃ is often superior due to the increased solubility of its salts in organic solvents. NaH is a strong, non-nucleophilic base suitable for deprotonating less acidic nucleophiles but requires strictly anhydrous conditions.[11]

-

Organic Bases: Non-nucleophilic amine bases like DIPEA (N,N-Diisopropylethylamine) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are used as acid scavengers, particularly in amine alkylations.

-

-

Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can promote side reactions, such as elimination, especially if a sterically hindered base is used.[12] Most reactions are conducted between room temperature and 80 °C.

Core Application: N-Alkylation of Amines

One of the most frequent applications of this compound is the N-alkylation of primary and secondary amines to introduce the chiral pyrrolidinylmethyl moiety. This is a key transformation in building more complex molecules for drug discovery.[13]

Protocol 4.1: N-Alkylation of a Secondary Amine

This protocol describes a general procedure for the reaction with a secondary amine, such as morpholine, using potassium carbonate as the base.

Workflow Diagram:

Caption: Standard workflow for N-alkylation reactions.

Materials and Reagents:

-

This compound (1.0 eq)

-

Secondary Amine (e.g., Morpholine) (1.1 - 1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Procedure:

-

Preparation: To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

-

Dissolution: Add anhydrous DMF to dissolve and suspend the reagents (concentration typically 0.1 to 0.5 M).

-

Addition of Electrophile: Add a solution of this compound (1.0 eq) in a small amount of DMF to the stirred suspension.

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C). The base (K₂CO₃) serves to neutralize the HBr byproduct.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-24 hours).

-

Quenching: Once complete, cool the reaction to room temperature and carefully pour it into water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).[11]

-

Washing: Combine the organic layers and wash with water, then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude material by silica gel column chromatography to yield the pure N-alkylated product.

Broader Applications: O- and S-Alkylation

The same S(_N)2 principle applies to oxygen and sulfur nucleophiles, enabling the synthesis of ethers and thioethers, respectively.

Protocol 5.1: O-Alkylation of a Phenol

This protocol requires a base to deprotonate the weakly acidic phenol, generating a more potent phenoxide nucleophile.

Key Modifications from N-Alkylation:

-

Nucleophile: A substituted phenol (1.0 eq).

-

Base: A stronger base like Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) or Cesium Carbonate (Cs₂CO₃, 1.5 eq) is typically required.

-

Procedure: The phenol is first dissolved in anhydrous DMF and cooled to 0 °C. The base (e.g., NaH) is added portion-wise. The mixture is stirred for 30-60 minutes at 0 °C or room temperature to allow for complete deprotonation (phenoxide formation) before the this compound is added. The reaction is then often allowed to warm to room temperature or heated gently.

Protocol 5.2: S-Alkylation of a Thiol

Thiols are generally more acidic and more nucleophilic than their alcohol counterparts. The resulting thiolate anions are excellent nucleophiles.

Key Modifications from N-Alkylation:

-

Nucleophile: A thiol (R-SH) (1.0 eq).

-

Base: A milder base like K₂CO₃ (1.5 eq) or an organic base like DIPEA (1.5 eq) is often sufficient to deprotonate the thiol.

-

Procedure: The reaction can often be run at room temperature due to the high nucleophilicity of the thiolate. The thiol, base, and solvent are combined first, followed by the addition of the this compound.

Data Summary & Troubleshooting

Table 1: Representative Reaction Conditions

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) | Notes |

| Amine (2°) | Piperidine | K₂CO₃ (2 eq) | DMF | 60 - 80 | 6 - 18 | Base acts as an acid scavenger. |

| Amine (1°) | Benzylamine | DIPEA (1.5 eq) | CH₃CN | RT - 60 | 12 - 24 | Risk of dialkylation. Use of excess amine can mitigate this. |

| Phenol | 4-Methoxyphenol | Cs₂CO₃ (1.5 eq) | DMF | RT - 50 | 4 - 12 | Pre-formation of the phenoxide is crucial for good yield. |

| Alcohol (1°) | Benzyl Alcohol | NaH (1.2 eq) | THF/DMF | 0 to RT | 8 - 16 | Requires strictly anhydrous conditions. NaH is highly reactive. |

| Thiol | Thiophenol | K₂CO₃ (1.5 eq) | CH₃CN | RT | 2 - 6 | Reactions are typically faster due to the high nucleophilicity of sulfur. |

| Azide | Sodium Azide (NaN₃) | N/A | DMSO | 80 | 12 | Azide is an excellent nucleophile. The product can be reduced to a primary amine.[12] |

Troubleshooting Common Issues

-

Issue: Low or No Conversion

-

Cause: Inactive nucleophile. Solution: Ensure the base is strong enough to deprotonate the nucleophile. For phenols or alcohols, pre-stirring with the base for 30-60 min before adding the electrophile can be beneficial.

-

Cause: Poor solvent quality. Solution: Use anhydrous grade solvents, especially when using reactive bases like NaH. Moisture can quench the base and the nucleophile.[12]

-

Cause: Insufficient temperature. Solution: Gradually increase the reaction temperature, monitoring for any decomposition by TLC.

-

-

Issue: Formation of Side Products

-

Cause: Dialkylation of primary amines. Solution: Use a large excess of the primary amine (3-5 eq) to favor mono-alkylation statistically, or protect one N-H bond if possible.

-

Cause: Elimination (rare for this substrate). Solution: Avoid overly strong, sterically hindered bases and excessive temperatures.

-

-

Issue: Difficult Purification

-

Cause: Residual DMF. Solution: During work-up, wash the organic extract thoroughly with water and brine multiple times.

-

Cause: Product is a basic amine. Solution: When performing silica gel chromatography on amine products, streaking can occur. Pre-treating the silica with triethylamine or adding a small amount (0.5-1%) of triethylamine or ammonium hydroxide to the eluent can improve separation.[12]

-

Safety and Handling

-

This compound is an alkylating agent and should be handled with care. It is classified as an irritant.[14]

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Bases like sodium hydride (NaH) are flammable solids and react violently with water. Handle only under an inert atmosphere and use appropriate quenching procedures.

-

Solvents like DMF and DMSO are skin-penetrating. Avoid direct contact.

References

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 9. byjus.com [byjus.com]

- 10. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. 1067230-64-1 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]

Application Note & Protocols: Strategic Synthesis of Chiral Pyrrolidine Derivatives from (S)-1-Boc-3-(Bromomethyl)pyrrolidine

Audience: Researchers, scientists, and drug development professionals.

From the Desk of the Senior Application Scientist: The pyrrolidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in FDA-approved drugs and its ability to confer advantageous physicochemical properties and three-dimensional diversity to bioactive molecules.[1][2] Chiral pyrrolidines, in particular, are of immense value, as stereochemistry is often a critical determinant of a drug's efficacy and safety profile.[1][3][4] This guide focuses on a highly versatile and strategic starting material: (S)-1-Boc-3-(Bromomethyl)pyrrolidine. Its value lies in the confluence of a stereodefined core, a stable Boc-protecting group, and a highly reactive primary bromide, making it an ideal electrophile for a wide array of synthetic transformations.

This document provides a detailed exploration of the synthetic utility of this building block, moving beyond simple procedural lists to explain the underlying principles and rationale that govern experimental design. The protocols herein are designed to be robust and serve as a foundation for further derivatization in drug discovery programs, including the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Core Principles: The Chemistry of this compound

The synthetic utility of this compound is primarily dictated by the principles of nucleophilic substitution , typically following an SN2 mechanism.

-

The Electrophile: The key reactive site is the sp³-hybridized carbon atom bonded to the bromine. The high electronegativity of bromine creates a polar C-Br bond, rendering the carbon atom electron-deficient and thus susceptible to attack by nucleophiles.

-

The Nucleophile: The versatility of the starting material stems from the vast number of nucleophiles that can be employed. These can be oxygen-based (alcohols, phenols), nitrogen-based (azides, amines), sulfur-based (thiols), or carbon-based (cyanides, enolates).[5]

-

The Leaving Group: The bromide ion (Br⁻) is an excellent leaving group due to its large size, polarizability, and the stability of the anion once it has departed.

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen is crucial. It serves two main purposes: 1) It prevents the nitrogen atom from acting as a competing nucleophile, thus avoiding self-reaction or undesired side products. 2) It enhances the compound's solubility in common organic solvents.[6] This group is stable under the basic or neutral conditions typical for SN2 reactions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the secondary amine for further functionalization.

Caption: General synthetic strategy for derivatization.

Foundational Protocols for Key Intermediates

The following protocols detail the synthesis of essential derivatives that serve as platforms for further molecular elaboration.

Protocol 1: Synthesis of (S)-tert-Butyl 3-(Azidomethyl)pyrrolidine-1-carboxylate

The introduction of an azide moiety is a strategically vital transformation. The azide group is relatively unreactive under many conditions but can be cleanly and efficiently reduced to a primary amine. Sodium azide is highly toxic and potentially explosive; handle with extreme caution in a well-ventilated fume hood.

Rationale: This reaction is a classic SN2 displacement. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation as it effectively solvates the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic. Heating accelerates the reaction rate.

-

Reagents & Equipment:

-

This compound (1.0 eq)

-

Sodium Azide (NaN₃) (1.5 eq)[7]

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, heating mantle/oil bath, condenser

-

Drying agent (e.g., Na₂SO₄ or MgSO₄)

-

Rotary evaporator

-

-

Step-by-Step Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add this compound (e.g., 2.64 g, 10.0 mmol).

-

Dissolve the starting material in anhydrous DMF (e.g., 20 mL).

-

Carefully add sodium azide (e.g., 0.975 g, 15.0 mmol).

-

Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, or until TLC analysis (e.g., using 30% Ethyl Acetate/Hexanes) indicates complete consumption of the starting material.[7]

-

Cool the reaction to room temperature and pour it into a separatory funnel containing water (100 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude oil, (S)-tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate, is often of sufficient purity for the subsequent reduction step. If necessary, purify by flash column chromatography.

-

Protocol 2: Synthesis of (S)-tert-Butyl 3-(Aminomethyl)pyrrolidine-1-carboxylate

This protocol describes the reduction of the azide to the corresponding primary amine, a highly valuable building block in pharmaceutical synthesis.[8][9]

Rationale: Catalytic hydrogenation is a clean and high-yielding method for azide reduction. Palladium on carbon (Pd/C) is a standard and effective catalyst. The reaction proceeds by the adsorption of the azide and hydrogen gas onto the catalyst surface, where the reduction occurs. The only by-product is nitrogen gas.

-

Reagents & Equipment:

-

(S)-tert-Butyl 3-(azidomethyl)pyrrolidine-1-carboxylate (from Protocol 1) (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen source (balloon or hydrogenation apparatus)

-

Filtration aid (e.g., Celite®)

-

-

Step-by-Step Procedure:

-

Dissolve the crude azide from the previous step (e.g., ~10.0 mmol) in methanol (50 mL) in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst (e.g., 100-200 mg) under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.

-

Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

-

Stir the reaction vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature for 12-16 hours.[7]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully vent the hydrogen and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional methanol.

-

Concentrate the filtrate under reduced pressure to yield (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate as a crude oil or solid, which can be purified by column chromatography if needed.

-

Expanding the Chemical Space: Further Derivatizations

The bromomethyl group is a versatile handle for introducing a wide range of functionalities. The following table summarizes common transformations.

| Nucleophile Source | Base (if needed) | Solvent | Resulting Functional Group | Typical Yield Range |

| Phenol (ArOH) | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | Aryl Ether (-OAr) | 75-95% |

| Alcohol (ROH) | NaH | THF, DMF | Alkyl Ether (-OR) | 70-90% |

| Thiol (RSH) | K₂CO₃, Et₃N | DMF, CH₂Cl₂ | Thioether (-SR) | 80-98% |

| Phthalimide | K₂CO₃ | DMF | Phthalimide (Gabriel Synthesis) | 85-95% |

| Sodium Cyanide (NaCN) | - | DMSO | Nitrile (-CN) | 60-80% |

Application Highlight: Synthesis of PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the protein's degradation.[10] The linker connecting the two ligands is critical for efficacy.[11][] The chiral pyrrolidine core can provide conformational rigidity and favorable vector positioning within the linker. This compound is an ideal starting point for incorporating this motif.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. nbinno.com [nbinno.com]

- 4. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. 1-Boc-3-(aminomethyl)pyrrolidine 270912-72-6 [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Indispensable Role of (S)-1-Boc-3-(bromomethyl)pyrrolidine in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Pyrrolidine Scaffold as a "Privileged" Motif in Drug Discovery